1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-(3-aminophenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-5-3-4-8(12)6-9/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNIYPONMTWRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-04-5 | |
| Record name | 1-(3-aminophenyl)-3,3-dimethylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3-aminophenyl derivatives with suitable azetidinone precursors. One common method is the cyclization of 3-aminophenyl ketones with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical intermediate in drug development. Its unique structure enables the creation of novel therapeutics targeting diseases such as cancer and infections. The aminophenyl group can interact with biological targets, potentially modulating enzyme or receptor activity.
Case Study : A study investigated the cytotoxic effects of various aminophenol derivatives on cervical cancer cells (HeLa). The results indicated significant growth inhibition, suggesting potential anticancer properties for compounds similar to 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one .
Anticancer Properties
Research has shown that derivatives of azetidinones exhibit antiproliferative activities against various cancer cell lines. Specifically, compounds related to this compound have demonstrated significant efficacy in inhibiting the growth of breast cancer cells (MCF-7).
Data Table: Antiproliferative Activity Against MCF-7 Cells
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| AZ-19 | 0.1 | 93.28% |
| AZ-10 | 0.5 | 90.56% |
| Doxorubicin | 1 | 99.98% |
This data highlights the potential of azetidinone derivatives in cancer therapy, with some showing comparable efficacy to established drugs like doxorubicin .
Antimicrobial Activity
The compound's structure allows for interactions that may lead to antimicrobial effects. Preliminary studies suggest that modifications to the azetidinone framework can enhance its activity against bacteria and fungi.
Case Study : A series of substituted azetidinones were tested for antimicrobial properties against various pathogens. Compounds with specific substituents showed significant inhibition against strains such as K. pneumoniae and Aspergillus niger .
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The azetidinone ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylurea: This compound shares the aminophenyl group but differs in its pyrazole and urea structure.
3-Aminophenylboronic Acid: Similar in having the aminophenyl group, but it contains a boronic acid moiety instead of the azetidinone ring.
Uniqueness: 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminophenyl derivatives and contributes to its specific applications in research and industry.
Biological Activity
1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 204.27 g/mol
The compound features an azetidine ring substituted with an amino group and a dimethyl group, contributing to its unique pharmacological properties.
Anticancer Properties
Research indicates that derivatives of azetidin-2-one, including this compound, exhibit notable anticancer properties. A study evaluated various azetidin-2-one derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7). The findings revealed that certain derivatives demonstrated significant antiproliferative activity, with some compounds achieving over 90% inhibition at specific concentrations .
| Compound | IC50 (μM) | % Inhibition (at 2 μM) |
|---|---|---|
| AZ-5 | <10 | 93.28 |
| AZ-9 | <10 | 90.56 |
| AZ-10 | <10 | 93.14 |
| AZ-19 | <10 | 94.76 |
These results suggest that modifications to the azetidin-2-one structure can enhance anticancer efficacy.
The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and apoptosis induction. For instance, derivative studies indicated that specific compounds could induce necrosis and apoptosis in MCF-7 cells through inhibition of cyclin-dependent kinase 1 (CDK1), leading to G2/M phase arrest .
Pharmacological Studies
In vivo studies have also been conducted to assess the pharmacodynamics of related compounds. For example, in xenograft models, significant tumor inhibition was observed with certain azetidin derivatives administered at therapeutic doses . These studies support the potential for clinical applications in oncology.
Case Studies
A notable case study involved the evaluation of a series of azetidin derivatives for their selectivity against various cancer cell lines. The study found that certain substitutions on the azetidine ring significantly enhanced selectivity for tumor cells over normal cells, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like 3-aminoacetophenone (CAS 99-03-6) . Key steps include:
- Azetidine ring formation : Cyclization using reagents like thionyl chloride or coupling agents under controlled temperatures (e.g., -35°C for stereochemical control) .
- Amination : Introduction of the 3-aminophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or HPLC .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Diagnostic signals for the azetidin-2-one ring (e.g., δ ~3.4 ppm for CH₂ groups and δ ~1.2 ppm for dimethyl substituents) .
- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ confirms the azetidinone carbonyl .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 204.2 for C₁₁H₁₄N₂O) validate the molecular formula .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystalline) .
Advanced Research Questions
Q. When crystallographic data for this compound exhibits polymorphism, how should researchers resolve discrepancies in hydrogen-bonding patterns?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., D, R₂²(8) patterns) and compare polymorphic forms .
- Computational Modeling : Use density functional theory (DFT) to simulate lattice energies and identify thermodynamically stable forms.
- Variable-Temperature XRD : Monitor phase transitions under different thermal conditions to assess stability .
Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing dimethyl groups with trifluoromethyl ) to isolate pharmacophoric features.
- Meta-Analysis : Use statistical tools to aggregate data across studies, accounting for outliers and assay sensitivity thresholds .
Q. What strategies are effective for predicting the reactivity of this compound in nucleophilic reactions using computational models?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for reactions like ring-opening or acyl transfer .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) to guide synthetic modifications .
Q. How should researchers design experiments to study the stability of this compound under oxidative or reductive conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to H₂O₂ (oxidative) or NaBH₄ (reductive) at varying concentrations and temperatures .
- Degradation Monitoring : Use LC-MS to track byproduct formation (e.g., ring-opened amides or phenolic derivatives).
- Kinetic Studies : Determine rate constants for degradation pathways under different pH and solvent conditions .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
